Ligand Efficiency of the 3,5-Dimethylisoxazole Moiety for Bromodomain Binding vs. Unsubstituted Isoxazole
The 3,5-dimethylisoxazole moiety, a core structural feature of this compound, was identified as a novel acetyl-lysine bioisostere that displaces acetylated histone peptides from BRD4 bromodomains [1]. In an AlphaScreen competition assay, a 4-substituted 3,5-dimethylisoxazole compound exhibited an IC₅₀ of 3.6 µM against BRD4(1), while the corresponding unsubstituted isoxazole analog showed no detectable inhibition at concentrations up to 100 µM [1]. This represents a >28-fold improvement in potency attributable directly to the two methyl substituents present on the target compound's isoxazole ring.
| Evidence Dimension | BRD4(1) bromodomain inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 3.6 µM (for 4-substituted 3,5-dimethylisoxazole chemotype) |
| Comparator Or Baseline | Unsubstituted isoxazole analog: IC₅₀ > 100 µM |
| Quantified Difference | >28-fold improvement; Δ > 96.4 µM |
| Conditions | AlphaScreen competition assay, GST-tagged BRD4(1), acetyl-histone H4 peptide probe |
Why This Matters
Procurement of the 3,5-dimethylisoxazole-containing building block is essential for constructing bromodomain-focused libraries; the unsubstituted isoxazole fails to provide the minimal pharmacophoric requirement for bromodomain engagement.
- [1] Hewings, D. S., Wang, M., Philpott, M., Fedorov, O., Uttarkar, S., Filippakopoulos, P., ... & Conway, S. J. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761-6770. View Source
